

Application Notes and Protocols for In Vivo Studies with Ceritinib Dihydrochloride

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Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

Cat. No.: *B606605*

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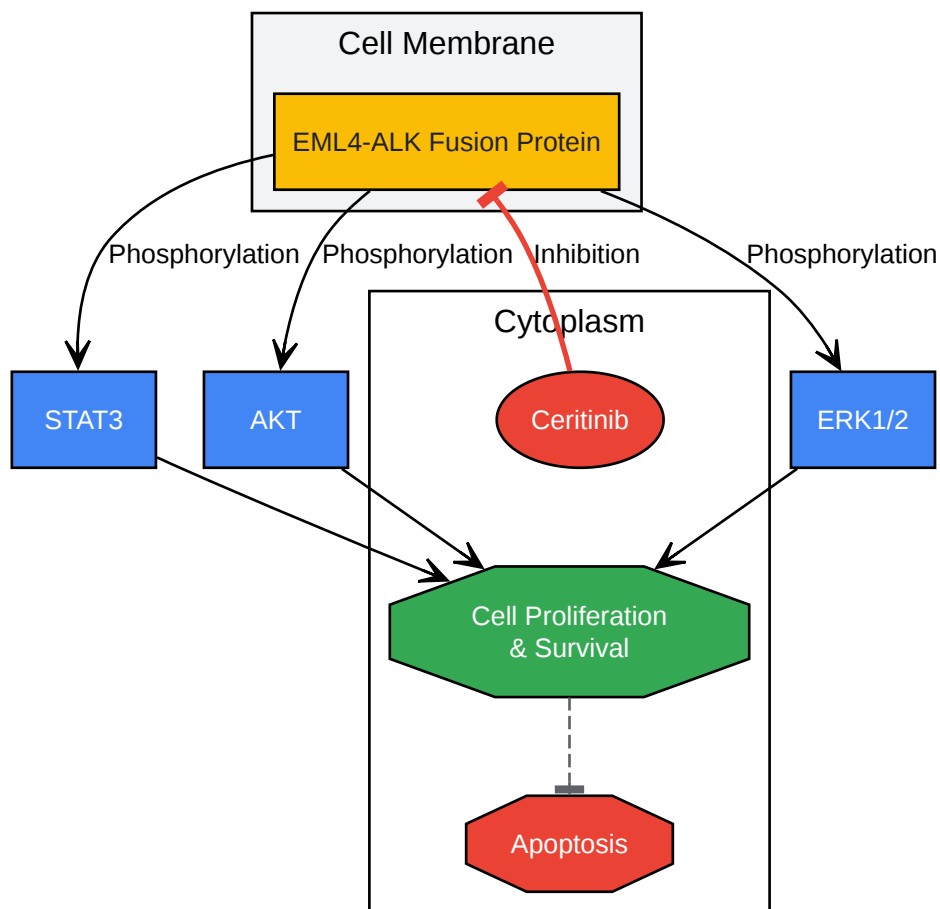
These application notes provide a comprehensive guide for the in vivo use of **Ceritinib dihydrochloride**, a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. The following protocols are intended to facilitate the design and execution of preclinical studies to evaluate the efficacy and safety of Ceritinib in relevant cancer models.

Mechanism of Action

Ceritinib is a tyrosine kinase inhibitor that primarily targets the ALK protein.^[1] In several cancers, particularly a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active ALK fusion protein.^{[1][2]} This aberrant kinase activity drives tumor cell proliferation and survival.

Ceritinib competitively binds to the ATP-binding site within the kinase domain of the ALK fusion protein, inhibiting its autophosphorylation.^{[1][3]} This blockade disrupts downstream signaling pathways crucial for cancer cell growth and survival, including the STAT3, AKT, and ERK1/2 pathways.^{[1][2]} By inhibiting these pathways, Ceritinib can induce cell cycle arrest and apoptosis in ALK-dependent tumor cells.^[1] Notably, Ceritinib has demonstrated activity against various crizotinib-resistant ALK mutations.^{[4][5]}

Signaling Pathway of Ceritinib Action



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Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

In Vivo Experimental Protocols

Animal Models

The most common in vivo models for evaluating Ceritinib efficacy are subcutaneous xenografts in immunocompromised mice.

- Recommended Cell Lines:
 - H2228: A human NSCLC cell line with an EML4-ALK fusion.

- Ba/F3 EML4-ALK-WT: An interleukin-3 (IL-3) dependent murine pro-B cell line engineered to express the wild-type EML4-ALK fusion protein, rendering it IL-3 independent for survival and proliferation.[2]
- Recommended Mouse Strains:
 - SCID Beige Mice: Suitable for H2228 xenografts.[1]
 - Nude Mice: Can also be used for various xenograft models.

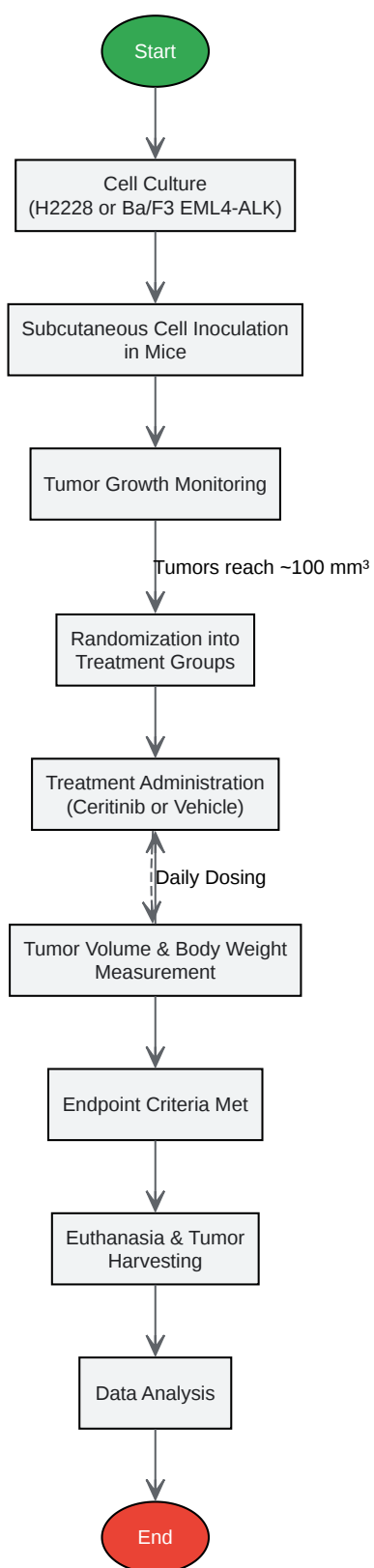
Preparation of Ceritinib Dihydrochloride for Oral Administration

- Vehicle: A common vehicle for the oral formulation of Ceritinib is 5% methylcellulose in sterile water.[6]
- Preparation Steps:
 - Weigh the required amount of **Ceritinib dihydrochloride** powder based on the desired concentration and the total volume needed for the study cohort.
 - Prepare the 5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while continuously stirring until a homogenous suspension is formed.
 - Gradually add the Ceritinib powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
 - Prepare fresh on each day of dosing to ensure stability.

Subcutaneous Xenograft Tumor Model Protocol

This protocol outlines the key steps for establishing and evaluating the efficacy of Ceritinib in a subcutaneous xenograft model.

Experimental Workflow



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Caption: Workflow for a typical in vivo efficacy study of Ceritinib.

Detailed Steps:

- Cell Preparation: Culture H2228 or Ba/F3 EML4-ALK cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture) at the desired concentration.
- Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor size once they become palpable.
- Randomization: When tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[6]
- Dosing and Administration:
 - Administer Ceritinib or the vehicle control orally via gavage.
 - A typical dosing schedule is once daily (qd).[6]
 - Treatment duration can vary, for example, for 14 or 20 days, depending on the study design.[4]
- Efficacy Endpoints:
 - Tumor Volume Measurement: Measure tumor dimensions (length and width) using digital calipers every 2-3 days.[6] Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[7][8][9]
 - Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study to quantify the anti-tumor effect.
- Toxicity and Tolerability Assessment:
 - Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health.

- Clinical Observations: Observe mice daily for any signs of toxicity, such as changes in posture, activity, or grooming.
- Study Endpoint and Tissue Collection: Euthanize mice when tumors reach the predetermined maximum size, or if signs of excessive toxicity are observed. Harvest tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).[6]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies with Ceritinib.

Table 1: In Vivo Efficacy of Ceritinib in Xenograft Models

Animal Model	Treatment Group	Dose & Schedule	Relative Tumor Growth Inhibition (%)	Reference
Ba/F3 (EML4-ALK-WT) Xenograft	Ceritinib	25 mg/kg, p.o., qd	84.9	[6]
Ba/F3 (EML4-ALK-WT) Xenograft	Ceritinib + PD-L1 inhibitor	25 mg/kg, p.o., qd (Ceritinib)	91.9	[6]
H2228 Xenograft	Ceritinib	25 mg/kg, p.o., qd for 14 days	Marked tumor regression	[4]
H2228 Xenograft	Ceritinib	50 mg/kg, p.o., qd for 14 days	Marked tumor regression	[4]

Table 2: Dosing Information for In Vivo Studies

Compound	Animal Model	Cell Line	Dose	Route of Administration	Vehicle	Reference
Ceritinib	Mouse	Ba/F3 (EML4- ALK-WT)	25 mg/kg	Oral (gavage)	5% methylcellu lose	[6]
Ceritinib	SCID Beige Mice	H2228	25 mg/kg and 50 mg/kg	Oral (gavage)	Not Specified	[4]

Safety and Toxicology

Preclinical safety assessments are crucial for the development of any therapeutic agent.

- General Toxicity: Monitor for changes in body weight, food and water consumption, and overall clinical signs of distress.[10]
- Potential Toxicities:
 - Gastrointestinal Effects: Diarrhea, nausea, and vomiting have been observed in clinical settings.
 - Hepatotoxicity: Monitor liver function.
 - Hyperglycemia: Has been reported.
 - Pancreatitis: Although rare, it has been reported.
 - Interstitial Lung Disease (ILD)/Pneumonitis: A serious but less common side effect.
 - QTc Prolongation: Ceritinib has shown a potential for QTc prolongation.[11]

A comprehensive toxicology assessment may include histopathological analysis of major organs at the study endpoint.

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